molecular formula C16H13N B3119102 2-(4-Methylphenyl)quinoline CAS No. 24667-94-5

2-(4-Methylphenyl)quinoline

Cat. No.: B3119102
CAS No.: 24667-94-5
M. Wt: 219.28 g/mol
InChI Key: WOVRXMQYJDFRON-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities The structure of this compound consists of a quinoline core with a 4-methylphenyl group attached at the second position

Scientific Research Applications

2-(4-Methylphenyl)quinoline has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)quinoline can be achieved through several methods. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent such as nitrobenzene or sulfuric acid . These reactions typically require elevated temperatures and careful control of reaction conditions to achieve high yields.

Industrial Production Methods: Industrial production of this compound often involves the optimization of these synthetic routes to ensure scalability and cost-effectiveness. Catalysts such as zeolites or transition metals may be employed to enhance reaction efficiency and selectivity . Additionally, green chemistry approaches, including the use of microwave irradiation and solvent-free conditions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylphenyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines, thiols).

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinolines.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)quinoline varies depending on its application. In medicinal chemistry, quinoline derivatives often target enzymes and receptors involved in critical biological pathways. For example, they can inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death . In cancer research, quinoline derivatives may interfere with cell division and induce apoptosis in cancer cells .

Properties

IUPAC Name

2-(4-methylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-12-6-8-14(9-7-12)16-11-10-13-4-2-3-5-15(13)17-16/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVRXMQYJDFRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24667-94-5
Record name 2-(P-TOLYL)QUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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